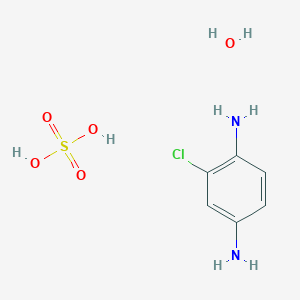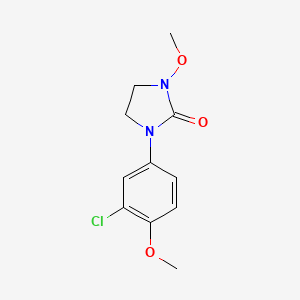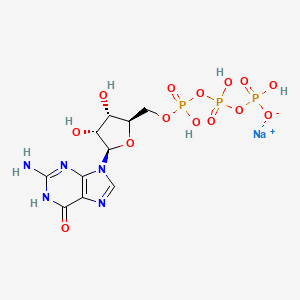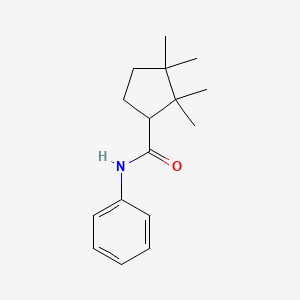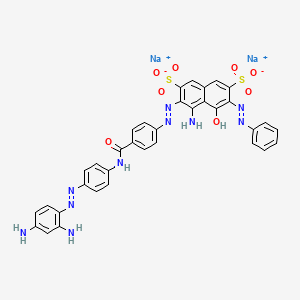
Direct black 166
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Direct Black 166 is an organic dye known for its high dyeing strength and excellent hydrophilicity. It is primarily used in the textile industry for dyeing cotton, linen, silk, and wool. The compound is also utilized in dyeing leather, as well as in the production of dye inks, paints, and crafts. Its chemical structure is characterized by the presence of azo groups, which contribute to its vibrant black color.
準備方法
Synthetic Routes and Reaction Conditions: Direct Black 166 is synthesized through a series of coupling reactions involving aromatic amines and naphthalene derivatives. The process typically involves the following steps:
Diazotization: Aromatic amines such as 4-amino-N-(4-aminophenyl)benzamide are diazotized in acidic conditions to form diazonium salts.
Coupling: The diazonium salts are then coupled with compounds like 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in alkaline conditions.
Further Coupling: The resulting intermediate undergoes another coupling reaction with benzene-1,3-diamine to form the final product, this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process requires precise temperature and pH control, as well as the use of specific catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions: Direct Black 166 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the azo groups leads to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives of this compound.
科学的研究の応用
Direct Black 166 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in staining techniques for visualizing cellular structures.
Medicine: Research on the toxicity and environmental impact of this compound helps in understanding its effects on human health.
Industry: It is used in the development of new dye formulations and in the study of dye degradation processes.
作用機序
The mechanism of action of Direct Black 166 involves its interaction with various molecular targets. The azo groups in the compound can form hydrogen bonds with the hydroxyl and amino groups on the surface of fibers, leading to strong adsorption and dyeing properties. Additionally, the compound can undergo redox reactions, which play a role in its decolorization
特性
CAS番号 |
57131-19-8 |
|---|---|
分子式 |
C35H26N10Na2O8S2 |
分子量 |
824.8 g/mol |
IUPAC名 |
disodium;4-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C35H28N10O8S2.2Na/c36-21-8-15-27(26(37)18-21)43-40-25-13-11-22(12-14-25)39-35(47)19-6-9-24(10-7-19)42-44-32-28(54(48,49)50)16-20-17-29(55(51,52)53)33(34(46)30(20)31(32)38)45-41-23-4-2-1-3-5-23;;/h1-18,46H,36-38H2,(H,39,47)(H,48,49,50)(H,51,52,53);;/q;2*+1/p-2 |
InChIキー |
HADJHXHBAFQEAO-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

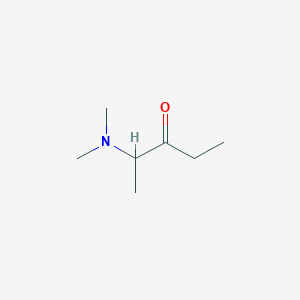
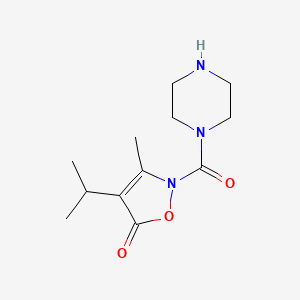
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
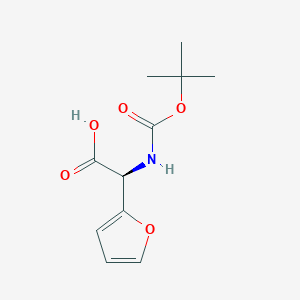
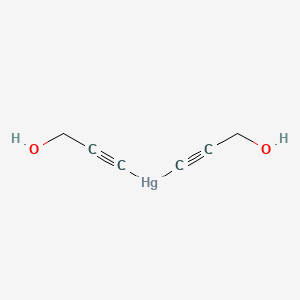
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
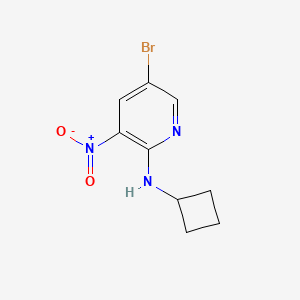
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)
